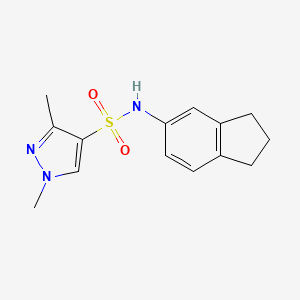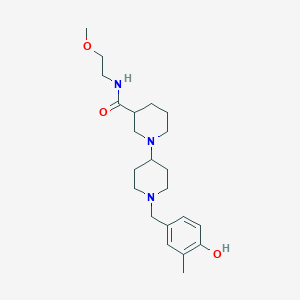![molecular formula C17H16N6O B5317653 3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5317653.png)
3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a small molecule that has been shown to have a range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. In
作用机制
The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. This compound has also been shown to activate the intrinsic apoptotic pathway by inducing the release of cytochrome c from mitochondria. Additionally, this compound has been shown to inhibit the replication of viruses by targeting viral proteins or host factors required for viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, this compound has been shown to inhibit the replication of viruses by targeting viral proteins or host factors required for viral replication.
实验室实验的优点和局限性
3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide has several advantages for lab experiments, including its small size, high solubility, and low toxicity. This compound is also relatively easy to synthesize, which makes it readily available for research. However, there are also limitations to using this compound in lab experiments. This compound has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, this compound can be unstable under certain conditions, which can affect its activity.
未来方向
There are several future directions for research on 3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide. One area of research is the development of this compound derivatives with improved activity and stability. Another area of research is the identification of the specific molecular targets of this compound and the elucidation of its mechanism of action. In addition, further studies are needed to explore the potential therapeutic applications of this compound in various diseases, including cancer, autoimmune disorders, and viral infections.
合成方法
The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide involves several steps, including the condensation of 3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid with pyrazolo[1,5-a]pyridine-3-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the acylation of the resulting amine with 3-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide.
科学研究应用
3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, this compound has been shown to have anti-viral activity against various viruses, including influenza A, hepatitis C, and Zika virus.
属性
IUPAC Name |
3-(benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c24-17(8-10-23-16-7-2-1-5-14(16)20-21-23)18-11-13-12-19-22-9-4-3-6-15(13)22/h1-7,9,12H,8,10-11H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAAWXGCYYIEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S*,4R*)-3-benzyl-4-methyl-1-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5317594.png)
![4-{[(2,4-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B5317597.png)
![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5317604.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide](/img/structure/B5317609.png)

![2-bromo-4-chloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5317629.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B5317657.png)

![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine](/img/structure/B5317668.png)
![4-{1-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}pyridine](/img/structure/B5317675.png)
![1-ethyl-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B5317683.png)
![ethyl {2-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5317691.png)
![ethyl 7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5317696.png)